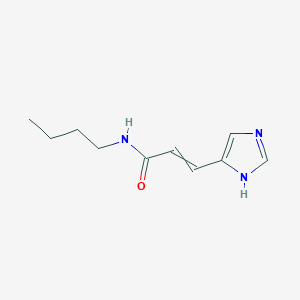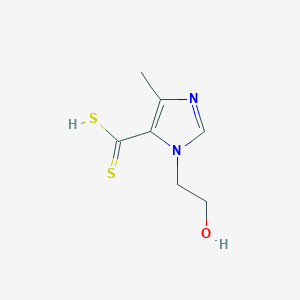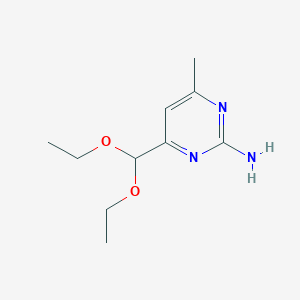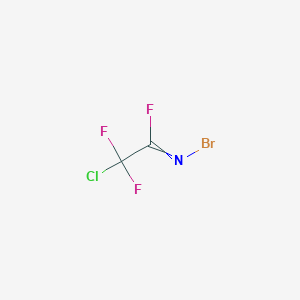
Propanoic acid, 2,2-dichloro-, octyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dichloro-, octyl ester is an organic compound with the molecular formula C11H20Cl2O2. It is an ester derived from propanoic acid and octanol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoic acid, 2,2-dichloro-, octyl ester can be synthesized through the esterification of 2,2-dichloropropanoic acid with octanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dichloro-, octyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2,2-dichloropropanoic acid and octanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and octanol.
Transesterification: Different esters depending on the alcohol used.
Nucleophilic Substitution: Substituted products with nucleophiles replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dichloro-, octyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving esterases and their role in hydrolyzing ester bonds.
Medicine: It may be explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: The ester is used in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dichloro-, octyl ester involves the hydrolysis of the ester bond in the presence of esterases or under acidic or basic conditions. The hydrolysis results in the formation of 2,2-dichloropropanoic acid and octanol. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, octyl ester: Similar structure but lacks the chlorine atoms.
Propanoic acid, 2-chloro-, octyl ester: Contains only one chlorine atom.
Propanoic acid, 2-methyl-, octyl ester: Contains a methyl group instead of chlorine atoms.
Uniqueness
Propanoic acid, 2,2-dichloro-, octyl ester is unique due to the presence of two chlorine atoms on the second carbon of the propanoic acid moiety. This structural feature imparts distinct chemical reactivity, particularly in nucleophilic substitution reactions, making it a valuable compound in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
89876-39-1 |
|---|---|
Molekularformel |
C11H20Cl2O2 |
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
octyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-3-4-5-6-7-8-9-15-10(14)11(2,12)13/h3-9H2,1-2H3 |
InChI-Schlüssel |
ZTJCYFUMWRZZFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14373113.png)

![Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B14373120.png)

![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)

![3-Amino-2-[(dimethylamino)methyl]but-2-enamide](/img/structure/B14373146.png)



![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)


